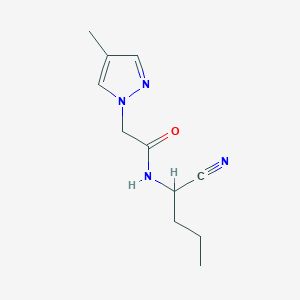
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCPIB and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DCPIB has been extensively studied for its potential applications in scientific research. One of the primary applications of DCPIB is as a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a critical role in cell volume regulation, and their dysfunction has been linked to a variety of diseases, including cancer and neurological disorders. DCPIB has been shown to effectively inhibit VRACs in a variety of cell types, making it a valuable tool for studying the role of VRACs in disease.
Mecanismo De Acción
DCPIB inhibits VRACs by binding to a specific site on the channel and blocking the flow of ions through the channel pore. This mechanism of action has been confirmed through electrophysiological studies and molecular modeling.
Biochemical and Physiological Effects:
In addition to its role as a VRAC inhibitor, DCPIB has been shown to have a variety of other biochemical and physiological effects. These include inhibition of calcium-activated chloride channels, modulation of GABA receptors, and activation of TRPM7 channels. These effects make DCPIB a valuable tool for studying a variety of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DCPIB is its selectivity for VRACs. This selectivity allows researchers to study the specific role of VRACs in cellular processes without interfering with other ion channels. However, DCPIB does have some limitations. For example, it has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, its effects on other ion channels can complicate interpretation of results.
Direcciones Futuras
There are many potential future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors. Additionally, research is needed to further understand the role of VRACs in disease and to explore the potential therapeutic applications of VRAC inhibition. Finally, studies are needed to better understand the other biochemical and physiological effects of DCPIB and their potential applications in scientific research.
Conclusion:
In conclusion, DCPIB is a valuable tool for scientific research due to its selectivity as a VRAC inhibitor and its variety of biochemical and physiological effects. While there are some limitations to its use, there are many potential future directions for research on DCPIB. Overall, DCPIB has the potential to contribute to a better understanding of a variety of cellular processes and to the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of DCPIB involves the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 2-methoxypyridine-3-amine in the presence of a base. This reaction results in the formation of DCPIB as a white solid. The synthesis of DCPIB has been optimized to produce high yields and purity of the compound.
Propiedades
IUPAC Name |
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-7(3-2-6-14-11)16-20(17,18)8-4-5-9(12)15-10(8)13/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPUWLHUPPNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)







![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)